alpha-Damascone

Vue d'ensemble

Description

Alpha-Damascone is a chemical compound belonging to the family of rose ketones, which also includes damascenones and ionones . It is known for its fruity, floral, and slightly camphorous aroma, making it a valuable ingredient in the fragrance industry . This compound is derived from the degradation of carotenoids and is a significant contributor to the aroma of roses .

Mécanisme D'action

Target of Action

Alpha-Damascone, a member of the rose ketones family, is primarily used in the fragrance and flavor industries . It contributes to the aroma of roses and other essential oils . The primary targets of this compound are the olfactory receptors that detect smell, contributing to the sensory experience of fragrance.

Biochemical Pathways

This compound is derived from the degradation of carotenoids . The biosynthesis begins with farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) reacting to produce geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed together to produce phytoene. Phytoene then goes through a series of desaturation reactions to produce lycopene. Lycopene undergoes two cyclization reactions to produce β-carotene. β-carotene reacts with O2 and the enzyme β-carotene ring hydroxylase producing zeaxanthin. Zeaxanthin then reacts with O2, NADPH (H+), and reduced ferredoxin [iron-sulfur] cluster in the presence of the enzyme zeaxanthin epoxidase (ZE) to produce violaxanthin. Violaxanthin then reacts with the enzyme neoxanthin synthase to form neoxanthin, the main precursor for β-damascenone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability can affect its efficacy as a fragrance. It is recommended to avoid release to the environment due to potential toxicity . In case of accidental release, spillage should be collected .

Méthodes De Préparation

Alpha-Damascone can be synthesized through various routes. One common method involves starting from alpha-ionone, an inexpensive and readily available starting material . The synthesis involves four main steps: oximization, epoxidation, dehydration, and reduction . Another method involves the reaction of citral with allylmagnesium bromide to form an alcohol intermediate, which is then oxidized to the corresponding ketone . Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Alpha-Damascone undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include silver acetate, chromium trioxide, and manganese dioxide . Major products formed from these reactions include various ketones and alcohols . The compound’s reactivity is influenced by its molecular structure, which allows for selective transformations under specific conditions .

Applications De Recherche Scientifique

Alpha-Damascone has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various fragrance compounds . In biology, it is studied for its potential effects on cellular processes and its role in plant metabolism . In medicine, this compound is explored for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects . Industrially, it is used in the formulation of perfumes, cosmetics, and flavoring agents .

Comparaison Avec Des Composés Similaires

Alpha-Damascone is part of the rose ketone family, which includes similar compounds such as beta-Damascone, damascenone, and ionones . Compared to beta-Damascone, this compound has a more powerful and earthy aroma, while beta-Damascone is more fruity and sweet . Damascenone is another related compound with a distinct floral and fruity scent . Ionones, on the other hand, have a violet-like aroma and are used in various fragrance applications . The unique combination of fruity, floral, and camphorous notes makes this compound a valuable and versatile compound in the fragrance industry .

Propriétés

IUPAC Name |

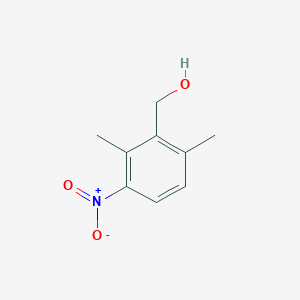

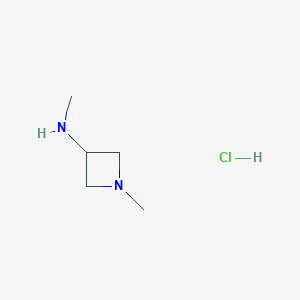

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIGTVCBMUKRSL-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051912 | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.938, 0.937-0.943 | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24720-09-0, 43052-87-5, 23726-94-5 | |

| Record name | (±)-α-Damascone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24720-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Damascone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024720090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DAMASCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDD00FOW8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the aroma profile of alpha-damascone, and where is it found naturally?

A1: this compound possesses a powerful and diffusive fruity aroma often described as reminiscent of apple, plum, and blackcurrant, with nuances of floral and woody notes. [] It is a naturally occurring volatile compound found in various fruits, including roses and grapes, contributing to their characteristic aromas. [, ]

Q2: How is this compound produced in nature?

A2: In plants like grapes, this compound is not directly present but exists as glycosidically bound precursors, specifically C13-norisoprenoids. [] These precursors are hydrolyzed by enzymes, releasing this compound and other volatile compounds that contribute to the aroma profile of the plant. []

Q3: Can the production of this compound be influenced by external factors?

A3: Yes, the concentration of this compound and its derivatives can be influenced by the enzymatic hydrolysis process. For instance, using certain fungal enzyme preparations like Rohapect C during hydrolysis can lead to the oxidation of 3-hydroxymegastigmanes, precursors to this compound, resulting in the formation of 3-oxo-alpha-damascone. [] This highlights the importance of choosing appropriate enzymatic methods for hydrolysis to control the final aroma profile.

Q4: What are the applications of this compound?

A4: Due to its potent and pleasant aroma, this compound is widely used as a fragrance ingredient in various products, including perfumes, cosmetics, and food flavorings. [, ] Its ability to impart fruity and floral notes makes it a versatile ingredient in creating complex aroma profiles.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H20O, and its molecular weight is 192.30 g/mol.

Q6: Are there any known safety concerns regarding the use of this compound as a fragrance ingredient?

A6: Toxicological and dermatological reviews have been conducted on this compound, and it is generally considered safe for use as a fragrance ingredient when used in accordance with relevant safety guidelines and regulations. []

Q7: Are there any known substitutes for this compound in fragrance applications?

A7: While this compound offers a unique aroma profile, other compounds like delta-damascone and beta-damascone share similar fruity characteristics and can be used as alternatives in fragrance formulations. [, ] The choice of substitute depends on the desired olfactory nuances and the overall composition of the fragrance.

Q8: Can you provide an example of a synthetic route for producing this compound?

A8: One method for synthesizing this compound involves a Lewis acid-catalyzed Diels-Alder reaction with inverse electron demand. [] This approach offers an alternative to traditional methods and highlights the ongoing research in developing efficient synthetic routes for this important fragrance compound.

Q9: Has there been research on enantioselective synthesis of this compound?

A9: Yes, researchers have developed highly enantioselective synthetic routes for both (R)-(+)- and (S)-(-)-alpha-damascone. [] This is particularly relevant as different enantiomers of a molecule can exhibit varying odor properties.

Q10: Has the biotransformation of this compound been studied?

A10: Yes, studies have investigated the biotransformation of this compound using microorganisms like Botrytis cinerea in grape must. [] This research identified various transformation products, including 3-oxo-alpha-damascone and gamma-damascenone, demonstrating the potential for biocatalytic modification of this compound to generate novel aroma compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)

![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)